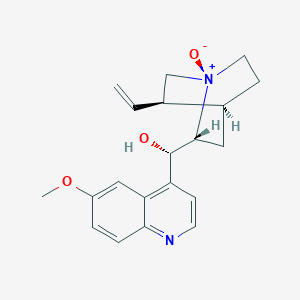

Quinidine N-oxide

Overview

Description

Quinidine N-oxide is an important organic compound that has been used for a range of scientific research applications. It is a derivative of quinidine, an alkaloid found in cinchona bark, and is a white crystalline solid. It is a potent inhibitor of cytochrome P450 enzymes, and has a wide range of biochemical and physiological effects. In

Scientific Research Applications

Cytochrome P4503A4 Activity Marker : The (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P4503A4 activity in human liver microsomes (Nielsen et al., 1999).

Pharmacological Insights : The synthesis of 10,11-dihydroxydihydroquinidine N-oxide and related compounds provides insights into the pharmacological effects of quinidine and its metabolites (Diaz-Arauzo et al., 1990).

Antiarrhythmic Effects : Quinidine and its metabolites contribute to antiarrhythmic and arrhythmogenic effects, important in quinidine therapy (Thompson et al., 1987).

Prevention of Cardiac Arrhythmias : Quinidine and 3-hydroxyquinidine can prevent ventricular fibrillation and tachycardia following coronary reperfusion. The potency of the metabolite is about 20% compared to the parent compound (Vožeh et al., 1987).

Detection in Plasma : Quinidine-N-oxide has been detected in the plasma of cardiac patients receiving quinidine therapy (Guentert et al., 2010).

Relative Activity : Quinidine is three to four times more active than its metabolite, quinidine-N-oxide, at similar plasma concentrations (Rakhit et al., 1984).

Interaction with Other Drugs : Quinidine's interaction with various drugs, such as its ability to decrease the urinary excretion of 7-hydroxylchlorpromazine, is important for understanding drug interactions (Muralidharan et al., 1996).

Pharmacokinetic Studies : Studies on quinidine's pharmacokinetics, including its interaction with other drugs, provide valuable information for drug dosing and management (Damkier et al., 1999).

Electrophysiology : Comparative studies of quinidine and its metabolites offer insights into their electrophysiological effects (Thompson et al., 1987).

Quinidine Metabolism : Research into the pathways of quinidine metabolism, such as the oxidation process, contributes to a better understanding of its pharmacodynamics and safety profile (Guengerich et al., 1986).

Mechanism of Action

Mode of Action

Quinidine N-oxide, similar to its parent compound Quinidine, interacts with its targets by blocking these channels . This blocking action decreases the phase zero of rapid depolarization of the action potential . It also reduces the repolarizing potassium currents, the inward rectifier potassium current, and the transient outward potassium current, as well as the L-type calcium current .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking sodium and potassium channels, it prolongs the cellular action potential, thereby affecting the electrical conduction system of the heart . This can lead to a change in heart rhythm, particularly in the atria .

Pharmacokinetics

This compound is a product of the metabolism of Quinidine, which undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in this compound formation .

Result of Action

The result of this compound’s action is a prolongation of the cardiac action potential, which can lead to a change in heart rhythm . This can have therapeutic effects in conditions such as atrial fibrillation and flutter, and ventricular arrhythmias .

Biochemical Analysis

Biochemical Properties

Quinidine N-oxide is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions are biomarkers for cytochrome P-450 (CYP)3A4 activity in human liver microsome preparations

Cellular Effects

It is known that the effects of quinidine, the parent compound, cannot be explained by the presence of unchanged drug alone . This suggests that metabolites like this compound may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known to be involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine These reactions suggest that this compound may be involved in specific metabolic pathways, interacting with certain enzymes or cofactors

properties

IUPAC Name |

(S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDIZKMXQMCCAA-ROCUERRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70116-00-6 | |

| Record name | Quinidine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070116006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RV6T22HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

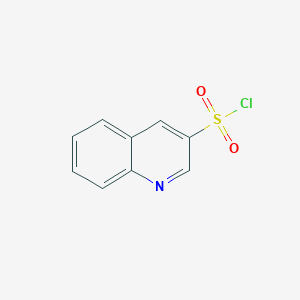

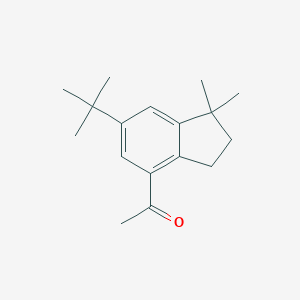

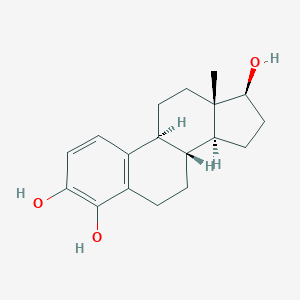

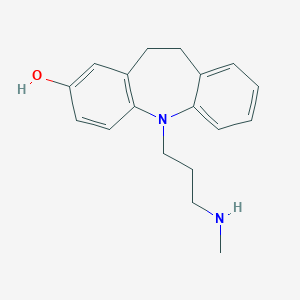

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

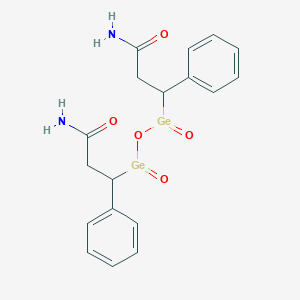

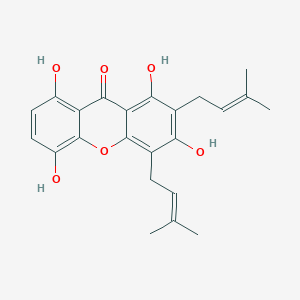

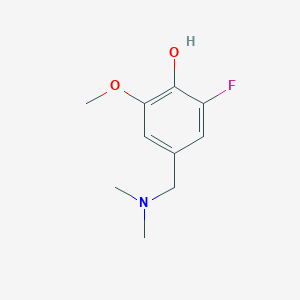

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)